Cyclo(GP-psi(CH2SO)-gfp)
Description
Cyclo(GP-psi(CH2SO)-gfp) is a synthetic cyclic dipeptide featuring a pseudopeptide bond (denoted by "psi") and a sulfoxide group (-CH2SO-) within its structure. The "GP" likely corresponds to a glycine-proline backbone, while "gfp" may indicate a functional or fluorescent tag, though its exact role remains unspecified in available literature. Cyclic dipeptides, or diketopiperazines, are widely studied for their antimicrobial, antifungal, and cytotoxic activities, making structural analogs like Cyclo(GP-psi(CH2SO)-gfp) of significant pharmacological interest .
Properties
CAS No. |
136912-19-1 |
|---|---|
Molecular Formula |
C23H30N4O5S |
Molecular Weight |
474.576 |
InChI |
InChI=1S/C23H30N4O5S/c28-20-15-33(32)14-17-8-4-10-26(17)21(29)13-24-22(30)19-9-5-11-27(19)23(31)18(25-20)12-16-6-2-1-3-7-16/h1-3,6-7,17-19H,4-5,8-15H2,(H,24,30)(H,25,28)/t17-,18-,19-,33?/m0/s1 |
InChI Key |
JUSAAIUYBWHGMN-KYEYDBOXSA-N |
SMILES |
C1CC2CS(=O)CC(=O)NC(C(=O)N3CCCC3C(=O)NCC(=O)N2C1)CC4=CC=CC=C4 |
Synonyms |
cyclo(glycyl-prolyl-psi(CH2SO)-glycyl-phenylalanyl-prolyl) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclic Dipeptides
Structural and Functional Differences
Cyclo(GP-psi(CH2SO)-gfp) distinguishes itself from natural cyclic dipeptides through its sulfoxide modification and pseudopeptide bond. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Bioactivity Comparison
Bioactivity Insights
- Antibacterial Activity: Cyclo(L-Pro-L-Val) exhibits moderate activity against Gram-positive and Gram-negative bacteria, but its efficacy varies significantly between studies (e.g., MIC 256–512 µg/ml in vs. This discrepancy may stem from differences in bacterial strains or assay conditions.
- Antifungal Activity: Cyclo(D-Pro-D-Leu) and Cyclo(L-Pro-D-Met) demonstrate potent antifungal effects, outperforming amphotericin B against C. albicans (MIC 8 µg/ml vs. 16 µg/ml for amphotericin B) . The stereochemistry (D-amino acids) and hydrophobic residues (e.g., Met, Leu) likely contribute to membrane disruption. Cyclo(GP-psi(CH2SO)-gfp)’s sulfoxide may further modulate target specificity.
- Cytotoxicity : Cyclo(L-Ile-L-Pro) shows moderate cytotoxicity against cancer cells (40% inhibition at 100 µg/ml) , suggesting that Cyclo(GP-psi(CH2SO)-gfp)’s modified structure could be optimized for selective tumor targeting.
Physicochemical Properties
While direct data for Cyclo(GP-psi(CH2SO)-gfp) are unavailable, analogs like Cyclo(L-Pro-L-Val) exhibit logP values ~1.6–2.7, indicating moderate hydrophobicity . For comparison, sulfoxide-containing compounds often show logP reductions of 0.5–1.5 units compared to non-oxidized counterparts .
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